Lysylglutamic acid

説明

a geroprotective agent

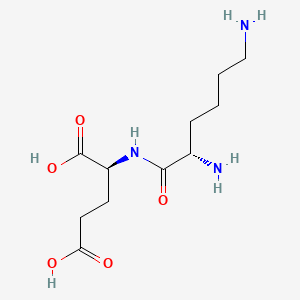

Structure

3D Structure

特性

IUPAC Name |

(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O5/c12-6-2-1-3-7(13)10(17)14-8(11(18)19)4-5-9(15)16/h7-8H,1-6,12-13H2,(H,14,17)(H,15,16)(H,18,19)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTZHPSKYRIGRJ-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50196442 | |

| Record name | Lysylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Lysylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

45234-02-4 | |

| Record name | Lysylglutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=45234-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysylglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045234024 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lysylglutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50196442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LYSYLGLUTAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H34V7IM5ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Lysylglutamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028950 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Lysylglutamic Acid: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Dipeptide Bioregulator Lysylglutamic Acid (Vilon)

Executive Summary

This compound (Lys-Glu), a dipeptide also known under the research name Vilon, is a biologically active molecule composed of the amino acids L-lysine and L-glutamic acid. Emerging research has identified Lys-Glu as a potent bioregulator with significant immunomodulatory, geroprotective (anti-aging), and oncostatic (antitumor) properties. Its primary mechanism of action appears to be centered on the thymus, a key organ of the immune system, where it influences T-cell differentiation and maturation. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis methodologies, biological activity, and detailed experimental protocols for its study. All quantitative data is presented in structured tables, and key pathways and workflows are visualized using diagrams to facilitate understanding for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a dipeptide with a neutral overall charge, owing to the basic side chain of lysine (B10760008) and the acidic side chain of glutamic acid.[1] Its chemical and physical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | PubChem CID: 7010502 |

| Synonyms | Lys-Glu, Vilon, Peptide Vilon | PubChem CID: 7010502 |

| CAS Number | 45234-02-4 | PubChem CID: 7010502 |

| Molecular Formula | C11H21N3O5 | [1] |

| Molecular Weight | 275.30 g/mol | [1] |

| Appearance | White solid/powder | Inferred from general peptide properties |

| Solubility | Soluble in water | Inferred from polar amino acid composition |

| Ki for PEPT1 | 1.3 mM | MedChemExpress |

Synthesis of this compound

The synthesis of this compound can be achieved through both solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. A liquid-phase synthetic method has also been reported for the synthesis of Vilon.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is a widely used method for peptide synthesis, offering advantages in purification and automation. The general workflow for the synthesis of Lys-Glu via Fmoc/tBu strategy is outlined below.

-

Resin Preparation: Swell a suitable resin (e.g., Rink Amide resin for a C-terminal amide or 2-chlorotrityl chloride resin for a C-terminal carboxylic acid) in dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple Fmoc-Glu(OtBu)-OH to the resin using a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA in DMF. Monitor the reaction for completion using a ninhydrin (B49086) test.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of glutamic acid using a solution of 20% piperidine (B6355638) in DMF.

-

Second Amino Acid Coupling: Couple Fmoc-Lys(Boc)-OH to the deprotected N-terminus of the resin-bound glutamic acid using the same coupling reagents as in step 2.

-

Final Fmoc Deprotection: Remove the Fmoc group from the N-terminus of lysine with 20% piperidine in DMF.

-

Cleavage and Deprotection: Cleave the dipeptide from the resin and simultaneously remove the side-chain protecting groups (Boc and tBu) using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane).

-

Purification: Precipitate the crude peptide in cold diethyl ether, dissolve it in a suitable solvent system (e.g., water/acetonitrile), and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.

Solution-Phase Peptide Synthesis

Solution-phase synthesis involves carrying out the reactions in a homogenous solution, with purification of the intermediate products at each step.

-

Protection of Amino Acids: Protect the α-amino group of lysine with a Boc or Fmoc group and the α-carboxyl group of glutamic acid as a methyl or ethyl ester. The side chains of both amino acids should also be protected (e.g., Boc for lysine and tBu for glutamic acid).

-

Coupling Reaction: Activate the free carboxyl group of the N-terminally protected lysine using a coupling reagent like dicyclohexylcarbodiimide (B1669883) (DCC) or HATU. Add the C-terminally protected glutamic acid to the reaction mixture.

-

Purification of Protected Dipeptide: After the reaction is complete, purify the protected dipeptide by extraction and/or column chromatography.

-

Deprotection: Remove all protecting groups under appropriate conditions (e.g., acidolysis for Boc and tBu groups, hydrogenation for benzyl-based esters, and base treatment for Fmoc groups).

-

Final Purification: Purify the final Lys-Glu dipeptide using techniques such as ion-exchange chromatography or RP-HPLC.

-

Characterization: Verify the structure and purity of the synthesized dipeptide using NMR, mass spectrometry, and analytical HPLC.

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, primarily centered on the immune system and processes related to aging.

Immunomodulatory Effects

Lys-Glu is recognized as a bioregulator that interacts specifically with the cells of the thymus, a primary lymphoid organ responsible for the maturation of T-cells.[2] Its immunomodulatory effects include:

-

Stimulation of T-cell Differentiation: Lys-Glu has been shown to increase the expression of the lymphocyte differentiation marker CD5 in thymic cells and induce the differentiation of T-cell precursors towards CD4+ T-helper cells.[1]

-

Enhancement of Immune Responsiveness: By supporting the development and function of T-cells, Lys-Glu may enhance overall immune responsiveness.[2]

-

Stimulation of Interleukin-2 (B1167480) (IL-2) Expression: In vitro studies have demonstrated that Lys-Glu stimulates the expression of the IL-2 gene in mouse spleen lymphocytes in a concentration and time-dependent manner.[2] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells.

Geroprotective (Anti-aging) Effects

Animal studies suggest that Lys-Glu has anti-aging properties. Long-term administration to mice has been reported to increase physical activity, endurance, and lifespan, while also preventing the development of spontaneous neoplasms.[1] The proposed mechanism involves the modulation of chromatin structure in lymphocytes of older subjects, leading to the reactivation of genes that are repressed due to aging.[1]

Antitumor Activity

Lys-Glu has demonstrated oncostatic properties in both in vitro and in vivo models. It has been shown to exert a dose-dependent inhibition on the proliferation of human colon (LOVO), stomach (MKN-45), and liver (QGY7703) tumor cell lines, without affecting normal human leukocytes. In vivo studies in mice with H22 hepatoma showed that Lys-Glu effectively inhibited tumor growth.

| In Vivo Antitumor Activity of Lys-Glu | |

| Animal Model | Mice with H22 hepatoma |

| Minimum Effective Dose | 15 mg/kg |

| Effect | Dose-dependent inhibition of tumor growth |

| Reference |

Proposed Signaling Pathway

Based on the available evidence, a proposed signaling pathway for the immunomodulatory effects of this compound is presented below. Lys-Glu is hypothesized to interact with receptors on thymocytes, initiating a signaling cascade that leads to altered gene expression, promoting T-cell differentiation and cytokine production.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the biological effects of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 1.5-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add 100-130 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

In Vivo Antitumor Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of this compound in a mouse tumor model.

-

Animal Model: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6) and tumor model (e.g., subcutaneous injection of H22 hepatoma cells).

-

Tumor Implantation: Subcutaneously inject a suspension of tumor cells into the flank of each mouse.

-

Treatment: Once the tumors reach a palpable size, randomly divide the mice into control and treatment groups. Administer this compound (e.g., intraperitoneally or subcutaneously) at various doses (e.g., starting from 15 mg/kg) daily or on a specified schedule. The control group should receive the vehicle.

-

Tumor Measurement: Measure the tumor volume periodically (e.g., every 2-3 days) using calipers.

-

Monitoring: Monitor the body weight and general health of the mice throughout the study.

-

Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the control and treated groups to determine the antitumor efficacy of Lys-Glu.

Conclusion and Future Directions

This compound is a promising dipeptide bioregulator with multifaceted biological activities. Its ability to modulate the immune system, particularly T-cell function, and its demonstrated anti-aging and antitumor effects in preclinical models warrant further investigation. Future research should focus on elucidating the precise molecular targets and signaling pathways of Lys-Glu, conducting more extensive preclinical studies to evaluate its efficacy and safety in a wider range of disease models, and exploring its potential for clinical translation as a therapeutic agent for immune-related disorders, age-associated diseases, and cancer. The detailed protocols and compiled data in this guide provide a solid foundation for researchers to advance the understanding and application of this intriguing dipeptide.

References

An In-depth Technical Guide to Lysyl-glutamic Acid: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid L-lysine and L-glutamic acid, is a molecule of significant interest in various scientific fields. Also known by the synonym Vilon, this peptide has demonstrated notable biological activities, including immunomodulatory and geroprotective effects. This technical guide provides a comprehensive overview of the structure, physicochemical properties, and known biological functions of Lysyl-glutamic acid. It includes detailed experimental protocols for its synthesis, purification, and characterization, as well as a proposed signaling pathway to explain its biological effects. All quantitative data are summarized for clarity, and key processes are visualized using logical diagrams.

Introduction

Lysyl-glutamic acid (Lys-Glu) is a dipeptide with the sequence H-Lys-Glu-OH.[1] Its structure combines a basic amino acid (lysine) and an acidic amino acid (glutamic acid), resulting in a molecule with unique properties and biological activities.[2] It is recognized for its role as a bioregulator, with research suggesting its involvement in immune response modulation and anti-aging processes.[3][4] This document serves as a technical resource for researchers and professionals in drug development, providing in-depth information on the core characteristics of Lysyl-glutamic acid.

Structure and Physicochemical Properties

The fundamental structure of Lysyl-glutamic acid consists of an L-lysine residue linked to an L-glutamic acid residue via a peptide bond.

Chemical Structure:

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of Lysyl-glutamic acid. It is important to note that while some data are from experimental findings, the pKa and isoelectric point are estimated based on the values of the constituent amino acids and typical values for N- and C-termini in peptides.

| Property | Value | Source/Method |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [4] |

| Molecular Weight | 275.30 g/mol | [4] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | [1] |

| Synonyms | Lys-Glu, Vilon, Peptide vilon | [1] |

| Appearance | White powder | [2] |

| Melting Point | ~197 °C (hydrated form) | [4] |

| Solubility | Good solubility in water, insoluble in ethanol.[4] | |

| pKa (α-carboxyl) | ~3.5 (Estimated) | Theoretical Calculation |

| pKa (γ-carboxyl of Glu) | ~4.3 (Estimated) | Theoretical Calculation |

| pKa (α-amino) | ~8.0 (Estimated) | Theoretical Calculation |

| pKa (ε-amino of Lys) | ~10.5 (Estimated) | Theoretical Calculation |

| Isoelectric Point (pI) | ~6.3 (Estimated) | Theoretical Calculation |

| Ki for PEPT1 | 1.3 mM | [3] |

Note on pKa and pI Estimation: The pKa values for the terminal carboxyl and amino groups in a peptide are different from those in free amino acids. The estimations provided are based on typical ranges observed for dipeptides. The isoelectric point is estimated as the average of the pKa values of the two groups that are protonated/deprotonated to yield the neutral zwitterionic form.

Biological Properties and Signaling Pathways

Lysyl-glutamic acid, as the peptide Vilon, has been reported to possess significant biological activity, primarily as an immunomodulator and a geroprotector (an agent that protects against aging).[2][3]

Immunomodulatory Effects

Research suggests that Lys-Glu can stimulate the immune system. One of its key reported functions is the stimulation of interleukin-2 (B1167480) (IL-2) gene expression in lymphocytes.[5] IL-2 is a cytokine crucial for the proliferation and differentiation of T-cells, which are essential for adaptive immunity.

Anti-Aging Effects

Vilon is also studied for its potential anti-aging properties. It is believed to interact with genetic material, potentially through chromatin remodeling, to reactivate genes that may become repressed with age.[1][3] This could lead to enhanced cellular repair and regeneration.[1]

Proposed Signaling Pathway: Stimulation of Interleukin-2 Gene Expression

The precise mechanism by which Lys-Glu stimulates IL-2 gene expression is not fully elucidated. However, a plausible hypothesis involves its interaction with cellular components that lead to the activation of transcription factors for the IL-2 gene. The following diagram illustrates a proposed logical workflow for this process.

Caption: Proposed signaling pathway for Lys-Glu induced IL-2 expression.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and characterization of Lysyl-glutamic acid.

Fmoc Solid-Phase Peptide Synthesis of Lys-Glu

This protocol outlines the manual synthesis of Lys-Glu using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin, which will yield a C-terminal carboxylic acid.

Materials:

-

Fmoc-Glu(OtBu)-Wang resin

-

Fmoc-Lys(Boc)-OH

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Diethyl ether

Workflow Diagram:

Caption: Workflow for the solid-phase synthesis of Lys-Glu.

Procedure:

-

Resin Swelling: Swell the Fmoc-Glu(OtBu)-Wang resin in DMF for 30 minutes in a reaction vessel.

-

First Deprotection: Remove the Fmoc group from the glutamic acid residue by treating the resin with 20% piperidine in DMF for 20 minutes.

-

Washing: Wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove piperidine and by-products.

-

Coupling of Lysine (B10760008):

-

Dissolve Fmoc-Lys(Boc)-OH (3 equivalents to resin loading), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

-

Add the coupling solution to the resin and react for 2 hours.

-

Monitor the coupling reaction using a Kaiser test. If the test is positive (free amines present), repeat the coupling.

-

-

Washing: Wash the resin with DMF (3 times) and DCM (3 times).

-

Second Deprotection: Remove the Fmoc group from the newly added lysine residue with 20% piperidine in DMF for 20 minutes.

-

Final Washing: Wash the resin with DMF (3 times) and DCM (3 times), and then dry the resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the resin and react for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

-

Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

-

Drying: Dry the crude peptide pellet under vacuum.

Purification by Ion-Exchange Chromatography

This protocol describes the purification of the crude Lys-Glu peptide using cation-exchange chromatography.

Materials:

-

Crude Lys-Glu peptide

-

Strong cation-exchange resin (e.g., Dowex 50WX8)

-

Ammonium (B1175870) acetate (B1210297) buffers (pH gradient from 3.0 to 7.0)

-

HPLC system with a UV detector

Procedure:

-

Column Preparation: Pack a column with the strong cation-exchange resin and equilibrate it with the starting buffer (e.g., 0.2 M ammonium acetate, pH 3.0).

-

Sample Loading: Dissolve the crude peptide in the starting buffer and load it onto the column.

-

Elution: Elute the bound peptides with a linear pH gradient of ammonium acetate buffer from pH 3.0 to 7.0.

-

Fraction Collection: Collect fractions and monitor the absorbance at 220 nm.

-

Analysis: Analyze the fractions containing the major peak by mass spectrometry to confirm the presence of Lys-Glu.

-

Desalting: Pool the pure fractions and desalt using a C18 solid-phase extraction cartridge or by lyophilization if a volatile buffer was used.

Characterization by NMR and Mass Spectrometry

4.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve the purified and lyophilized Lys-Glu in D₂O.

Expected ¹H-NMR Chemical Shifts (in D₂O, estimated):

-

Lys α-CH: ~4.2 ppm (triplet)

-

Glu α-CH: ~4.1 ppm (triplet)

-

Lys β, γ, δ-CH₂: ~1.4-1.9 ppm (multiplets)

-

Lys ε-CH₂: ~3.0 ppm (triplet)

-

Glu β-CH₂: ~2.1 ppm (multiplet)

-

Glu γ-CH₂: ~2.5 ppm (triplet)

Expected ¹³C-NMR Chemical Shifts (in D₂O, estimated):

-

Lys Cα: ~55 ppm

-

Glu Cα: ~54 ppm

-

Lys Cβ, Cγ, Cδ: ~23-32 ppm

-

Lys Cε: ~40 ppm

-

Glu Cβ: ~28 ppm

-

Glu Cγ: ~31 ppm

-

Carbonyls: ~174-178 ppm

4.3.2. Mass Spectrometry (MS)

Method: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Expected Results:

-

[M+H]⁺: m/z 276.15

-

Major Fragmentation Ions (CID):

-

b-ions: Cleavage of the peptide bond from the C-terminus.

-

b₁ (Lys): m/z 129.10

-

-

y-ions: Cleavage of the peptide bond from the N-terminus.

-

y₁ (Glu): m/z 148.06

-

-

Immonium ions:

-

Lysine: m/z 101.11

-

Glutamic acid: m/z 102.05

-

-

MS/MS Fragmentation Workflow:

References

- 1. Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Two-step Ion-exchange chromatographic purification combined with reversed-phase chromatography to isolate C-peptide for mass spectrometric analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20090306340A1 - Method for purification of oligopeptides - Google Patents [patents.google.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. polypeptide.com [polypeptide.com]

The Biological Functions of the Lys-Glu Dipeptide: A Technical Guide for Researchers

An In-depth Examination of the Immunomodulatory, Antitumor, and Gene-Regulatory Properties of a Bioregulatory Dipeptide

Introduction

The Lys-Glu dipeptide, a simple molecule composed of L-lysine and L-glutamic acid, has garnered significant interest in the scientific community for its diverse biological activities. Also known by the research name Vilon, this dipeptide has demonstrated notable immunomodulatory, antitumor, and gene-regulatory functions in a variety of preclinical studies. This technical guide provides a comprehensive overview of the known biological functions of the Lys-Glu dipeptide, with a focus on its molecular mechanisms of action. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of immunology, oncology, and cellular biology.

Physicochemical Properties

The Lys-Glu dipeptide is a water-soluble molecule with a molecular weight of approximately 275.3 g/mol . Its structure, consisting of a basic amino acid (lysine) and an acidic amino acid (glutamic acid), confers upon it unique charge properties that may influence its biological interactions.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₁N₃O₅ | PubChem CID: 7010502 |

| Molecular Weight | 275.30 g/mol | PubChem CID: 7010502 |

| Synonyms | Vilon, L-lysyl-L-glutamic acid | [1] |

Core Biological Functions

The biological activities of the Lys-Glu dipeptide are multifaceted, with primary effects observed in the immune system and in the context of cellular proliferation and apoptosis. A key hypothesized mechanism underlying these functions is its ability to modulate gene expression at the chromatin level.

Immunomodulatory Function

The Lys-Glu dipeptide has been shown to exert significant influence on the immune system, primarily by stimulating lymphocyte activity and modulating cytokine expression.

1.1. Stimulation of Interleukin-2 (B1167480) (IL-2) Gene Expression

One of the most well-documented effects of the Lys-Glu dipeptide is its ability to stimulate the expression of the Interleukin-2 (IL-2) gene in lymphocytes.[2] IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, key players in the adaptive immune response. The effect of Lys-Glu on IL-2 expression is reported to be concentration-dependent.[2] While precise quantitative data from dose-response studies are limited in publicly available literature, the consistent observation of this effect points to a direct role in enhancing T-cell mediated immunity.

1.2. Modulation of Thymocyte Differentiation

Preclinical studies suggest that the Lys-Glu dipeptide can influence the maturation of thymocytes, the progenitor cells of T-lymphocytes in the thymus. It is proposed that Lys-Glu may promote the differentiation of these cells, potentially leading to an increase in the population of CD5-positive T-cells. CD5 is a marker commonly found on mature T-cells and a subset of B-cells.

| Cell Type | Observed Effect | Potential Outcome |

| Mouse Spleen Lymphocytes | Stimulation of Interleukin-2 (IL-2) gene expression[2] | Enhanced T-cell proliferation and activation |

| Thymocytes | Modulation of cell differentiation markers (e.g., CD5) | Promotion of T-cell maturation |

Antitumor Activity

The Lys-Glu dipeptide, known in this context as Vilon, has been investigated for its potential as an antitumor agent. Research suggests that its anticancer effects are mediated through the induction of apoptosis in tumor cells and the inhibition of tumor growth.

2.1. Induction of Apoptosis

Studies on transplanted sarcoma models in rats have shown that administration of Vilon can significantly increase the apoptosis of tumor cells.[3] This pro-apoptotic effect contributes to the overall inhibition of tumor progression.

2.2. Inhibition of Tumor Growth

| Tumor Model | Observed Effect | Reference |

| Transplanted Sarcoma M-1 (rats) | Significant increase in apoptosis of tumor cells | [3] |

| Spontaneous Tumors (mice) | Inhibition of tumor growth and increased lifespan | [4] |

| Human Intestinal, Stomach, and Liver Tumor Cell Lines | Dose-dependent inhibition of proliferation | [5] |

Gene-Regulatory Function: A Nuclear Mechanism of Action

A compelling hypothesis for the broad biological effects of the Lys-Glu dipeptide lies in its potential to directly influence gene expression at the nuclear level. It is suggested that Lys-Glu can interact with chromatin, leading to the decondensation of heterochromatin.

3.1. Heterochromatin Decondensation and Gene Reactivation

Research indicates that Vilon may induce the "unrolling" or deheterochromatinization of facultative heterochromatin.[6] This process can lead to the reactivation of previously silenced genes, including ribosomal genes. The reactivation of ribosomal genes is crucial for protein synthesis and, consequently, for cellular proliferation and function. This proposed mechanism provides a basis for understanding how a simple dipeptide can exert such profound and diverse biological effects.

Signaling Pathways and Mechanisms of Action

The precise signaling pathways through which the Lys-Glu dipeptide exerts its effects are still under investigation. However, based on the available evidence, two primary mechanisms can be proposed: a direct nuclear-acting pathway and a cytokine-mediated immunomodulatory pathway.

Proposed Nuclear Signaling Pathway

The gene-regulatory function of Lys-Glu suggests a direct interaction with nuclear components.

This pathway illustrates the hypothesized direct action of the Lys-Glu dipeptide within the nucleus, leading to chromatin remodeling and subsequent gene activation.

Immunomodulatory Signaling Pathway

The stimulation of IL-2 gene expression suggests a signaling cascade within lymphocytes. While the initial receptor is unknown, the pathway likely involves the activation of transcription factors. It has been hypothesized that Lys-Glu may act as a regulatory fragment that facilitates the transport of transcription factors into the nucleus.[2]

This diagram outlines a potential pathway for the immunomodulatory effects of Lys-Glu, culminating in the enhanced expression of Interleukin-2.

Experimental Protocols

Detailed, peer-reviewed protocols for the specific application of the Lys-Glu dipeptide are not extensively available. However, based on the cited literature, the following represents generalized methodologies for key experiments.

Cell Proliferation/Viability Assay (MTT Assay)

This assay is used to assess the dose-dependent inhibitory effect of the Lys-Glu dipeptide on cancer cell lines.

Workflow Diagram:

Methodology:

-

Cell Seeding: Plate human cancer cell lines (e.g., HT-29, HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of the Lys-Glu dipeptide in a suitable cell culture medium. Replace the existing medium with the medium containing different concentrations of the dipeptide. Include a vehicle control (medium without the dipeptide).

-

Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan (B1609692) crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Lymphocyte Proliferation Assay

This assay measures the stimulatory effect of the Lys-Glu dipeptide on lymphocyte proliferation.

Methodology:

-

Isolation of Lymphocytes: Isolate peripheral blood mononuclear cells (PBMCs), which contain lymphocytes, from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Resuspend the isolated PBMCs in a complete culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) and seed them in a 96-well plate.

-

Stimulation: Add varying concentrations of the Lys-Glu dipeptide to the wells. Include a negative control (unstimulated cells) and a positive control (e.g., phytohemagglutinin, PHA).

-

Incubation: Incubate the plates for 3-5 days at 37°C in a humidified atmosphere with 5% CO₂.

-

Assessment of Proliferation: Measure cell proliferation using one of the following methods:

-

[³H]-Thymidine Incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.

-

CFSE Staining: Label the cells with Carboxyfluorescein succinimidyl ester (CFSE) before stimulation. After incubation, analyze the dilution of the CFSE dye by flow cytometry, which is indicative of cell division.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This method is used to quantify the induction of apoptosis in tumor cells by the Lys-Glu dipeptide.

Methodology:

-

Cell Treatment: Culture tumor cells (e.g., sarcoma cells) in the presence or absence of the Lys-Glu dipeptide for a specified period (e.g., 24-48 hours).

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Conclusion and Future Directions

The Lys-Glu dipeptide presents a fascinating case of a small molecule with significant and diverse biological activities. Its immunomodulatory and antitumor effects, potentially stemming from a fundamental role in gene regulation through chromatin remodeling, make it a compelling subject for further research.

For drug development professionals, the key challenge lies in elucidating the precise molecular targets and signaling pathways. Future research should focus on:

-

Quantitative Dose-Response Studies: Establishing precise IC50 values for a wide range of cancer cell lines and determining the optimal concentrations for immunomodulatory effects.

-

Receptor Identification: Identifying the putative cell surface or intracellular receptors that may mediate some of the rapid signaling events.

-

Detailed Mechanistic Studies: Employing techniques such as ChIP-seq and RNA-seq to gain a deeper understanding of the epigenetic and transcriptional changes induced by the Lys-Glu dipeptide.

-

In Vivo Efficacy and Safety: Conducting comprehensive in vivo studies to evaluate the therapeutic potential and safety profile of Lys-Glu in various disease models.

The exploration of the Lys-Glu dipeptide's biological functions is a promising area of research that may lead to the development of novel therapeutic agents for a range of diseases, from immune deficiencies to cancer.

References

- 1. addisstandard.com [addisstandard.com]

- 2. Effect of peptide Lys-Glu on interleukin-2 gene expression in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. khavinson.info [khavinson.info]

- 5. researchgate.net [researchgate.net]

- 6. Peptides Regulating Proliferative Activity and Inflammatory Pathways in the Monocyte/Macrophage THP-1 Cell Line [mdpi.com]

Vilon (Lys-Glu) Peptide: A Technical Guide to its Discovery, Mechanism, and Experimental Analysis

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Vilon, a synthetic dipeptide composed of L-Lysine and L-Glutamic acid (Lys-Glu), has emerged as a significant subject of research in the fields of immunology and gerontology.[1] Developed through the analysis of thymus gland extracts, this bioregulator is noted for its immunomodulatory and geroprotective properties.[2][3] Its primary mechanism of action involves the epigenetic regulation of gene expression through the decondensation of chromatin, leading to the reactivation of genes silenced during cellular aging. This technical guide provides a comprehensive overview of the discovery and history of Vilon, its molecular mechanisms, and detailed protocols for key experimental studies. Quantitative data from seminal research is summarized, and signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding for researchers and drug development professionals.

Discovery and History

The Vilon peptide was developed in the 1990s by researchers at the St. Petersburg Institute of Bioregulation and Gerontology in Russia, under the leadership of Professor Vladimir Khavinson.[1] Its synthesis was the result of extensive research into the biologically active peptides isolated from the thymus gland, a primary lymphoid organ crucial for the maturation of T-lymphocytes. The aim was to create a synthetic analogue that could replicate the immunoregulatory functions of natural thymic peptides. Vilon, with its simple dipeptide structure, was identified as a potent and stable candidate.[2]

Early studies focused on its ability to modulate the immune system, particularly in the context of immunosuppression and aging.[1] Over the years, research has expanded to investigate its effects on cellular proliferation, apoptosis, and its potential as an anti-cancer and anti-aging agent.[1][4]

Molecular Profile

| Property | Value | Reference |

| Sequence | L-Lys-L-Glu | [1] |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [1] |

| Molecular Weight | 275.3 g/mol | [1] |

| CAS Number | 45234-02-4 | [1] |

| Synonyms | Lysylglutamic acid, KE peptide | [1] |

Mechanism of Action: Chromatin Remodeling and Gene Regulation

The primary mechanism attributed to Vilon's biological activity is its ability to interact with the nuclear chromatin of cells, inducing a process known as deheterochromatinization.[2] In aging cells, there is a tendency for chromatin to become more condensed (heterochromatin), which can lead to the silencing of essential genes. Vilon appears to "unroll" these condensed regions, making the DNA more accessible for transcription.[2]

This epigenetic modulation leads to several downstream effects:

-

Reactivation of Ribosomal Genes: Vilon can decondense nucleolus organizer regions (NORs), which contain the genes for ribosomal RNA (rRNA). This reactivates rRNA synthesis, a critical step for protein production and overall cellular function.[2]

-

Release of Repressed Genes: By loosening the structure of facultative heterochromatin, Vilon allows for the transcription of previously silenced genes that are important for cellular proliferation and differentiation.[2]

Signaling Pathway Diagram

Caption: Proposed mechanism of Vilon's action on chromatin and gene expression.

Key Experimental Findings and Protocols

Immunomodulatory Effects: Lymphocyte Proliferation and Differentiation

Vilon has been shown to stimulate the proliferation and differentiation of lymphocytes, key cells of the adaptive immune system.

Quantitative Data Summary:

| Experiment | Model | Key Findings | Reference |

| Lymphocyte Proliferation | Spleen organotypic tissue cultures from rats of different ages | Vilon stimulated cell proliferation in both young and old rats. | [1] |

| T-cell Differentiation | Thymic cell cultures | Increased expression of the lymphocyte differentiation marker CD5. | [1] |

| Immune Restoration | Rats exposed to mercury and gamma radiation | Normalized lymphocyte counts. | [1] |

Experimental Protocol: In Vitro Lymphocyte Proliferation Assay

This protocol is a generalized procedure based on standard lymphocyte proliferation assays and findings from Vilon research.

-

Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from blood samples using Ficoll-Paque density gradient centrifugation.

-

Cell Culture:

-

Resuspend PBMCs in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

Plate 1 x 10⁵ cells per well in a 96-well microtiter plate.

-

-

Vilon Treatment:

-

Prepare a stock solution of Vilon in sterile phosphate-buffered saline (PBS).

-

Add Vilon to the cell cultures at various concentrations (e.g., 1 ng/mL to 10 µg/mL). Include a vehicle control (PBS) and a positive control (e.g., phytohemagglutinin).

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Proliferation Assessment (MTT Assay):

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C.

-

Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader. Increased absorbance indicates higher cell proliferation.

-

Experimental Workflow: Lymphocyte Proliferation Assay

Caption: A typical workflow for assessing Vilon's effect on lymphocyte proliferation.

Geroprotective Effects: Anti-aging and Lifespan Extension

Studies in animal models suggest that Vilon can have significant anti-aging effects, including increased lifespan and reduced incidence of spontaneous tumors.

Quantitative Data Summary:

| Experiment | Model | Key Findings | Reference |

| Lifespan Study | Female CBA mice | Long-term administration of Vilon from the 6th month of life prolonged lifespan and prevented spontaneous neoplasms. | [1] |

| Anti-tumor Activity | Mice with transplanted Lewis lung carcinoma | Injections of Vilon at 1 mg/kg significantly increased survival. | [5] |

Experimental Protocol: In Vivo Murine Lifespan and Tumor Incidence Study

This protocol is a generalized procedure based on long-term animal studies with Vilon.

-

Animal Model: Use a cohort of age-matched female CBA or other appropriate mouse strains.

-

Housing: House the mice in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Vilon Administration:

-

Begin administration at middle age (e.g., 6 months).

-

Dissolve Vilon in sterile saline.

-

Administer Vilon via subcutaneous injection at a specified dose (e.g., 1 mg/kg body weight) on a regular schedule (e.g., 5 days a week).

-

A control group should receive saline injections.

-

-

Monitoring:

-

Monitor the general health, body weight, and physical activity of the mice regularly.

-

Record the age at death for each mouse to determine the mean and maximum lifespan.

-

-

Pathomorphological Examination:

-

Perform necropsies on all deceased animals.

-

Excise any visible tumors and fix them in 10% neutral formalin for histological analysis to determine tumor type and malignancy.

-

-

Data Analysis: Use statistical methods (e.g., Kaplan-Meier survival analysis) to compare the lifespan and tumor incidence between the Vilon-treated and control groups.

Gene Expression Analysis

To elucidate the molecular mechanisms of Vilon, quantitative polymerase chain reaction (qPCR) can be used to measure changes in the expression of specific genes.

Experimental Protocol: Quantitative PCR (qPCR) for Gene Expression

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., human lymphocytes or mesenchymal stem cells) and treat with Vilon as described in section 4.1.

-

RNA Extraction: After the desired incubation period, harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare a reaction mixture containing cDNA, gene-specific primers for target genes (e.g., IL-2, CD5, senescence-associated genes) and a reference gene (e.g., GAPDH, ACTB), and a qPCR master mix (e.g., SYBR Green).

-

Perform the qPCR reaction in a real-time PCR cycler.

-

-

Data Analysis: Calculate the relative gene expression using the ΔΔCt method, comparing the expression levels in Vilon-treated cells to the untreated controls.

Synthesis and Purification

Vilon (Lys-Glu) is a synthetic peptide, and its production for research and potential therapeutic use relies on chemical synthesis, most commonly Solid-Phase Peptide Synthesis (SPPS).

Synthesis and Purification Workflow:

Caption: A generalized workflow for the synthesis and purification of the Vilon peptide.

Protocol Overview: Solid-Phase Peptide Synthesis (SPPS) of Vilon

-

Resin Preparation: Start with a solid support resin pre-loaded with a protected form of L-Glutamic acid.

-

Deprotection: Remove the protecting group from the amino terminus of the resin-bound Glutamic acid.

-

Coupling: Activate a protected L-Lysine amino acid and couple it to the deprotected Glutamic acid on the resin.

-

Cleavage and Deprotection: Cleave the completed dipeptide from the resin and remove all protecting groups using a strong acid cocktail (e.g., trifluoroacetic acid).

-

Purification: Purify the crude peptide using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the purified peptide to obtain a stable, powdered form.

Conclusion and Future Directions

The Vilon peptide represents a promising area of research with potential applications in immunotherapy and the treatment of age-related diseases. Its well-defined chemical structure and specific mechanism of action on chromatin make it an attractive candidate for further investigation. Future research should focus on elucidating the full range of genes regulated by Vilon, its long-term safety profile in humans, and its efficacy in clinical trials for specific indications. The detailed methodologies provided in this guide are intended to support and facilitate these ongoing research efforts.

References

- 1. peptidedosages.com [peptidedosages.com]

- 2. EPIGENETIC MODIFICATION UNDER THE INFLUENCE OF PEPTIDE BIOREGULATORS ON THE "OLD" CHROMATIN - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

- 4. researchgate.net [researchgate.net]

- 5. [Combined effect of vilon and cyclophosphane on tumor transplants and lymphoid tissue explants in mice and rats of various age] - PubMed [pubmed.ncbi.nlm.nih.gov]

Lysylglutamic Acid: A Dipeptide at the Intersection of Immunity, Aging, and Cellular Health

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Lysylglutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid L-lysine and the non-essential amino acid L-glutamic acid, is emerging as a molecule of interest with potential physiological significance. While its role as a bona fide endogenous metabolite is not yet fully elucidated, a synthetic form, known as Vilon, has been the subject of research for several decades, revealing a range of biological activities. This technical guide provides a comprehensive overview of the current state of knowledge on this compound, focusing on its known biological effects, potential mechanisms of action, and the existing gaps in understanding its endogenous functions. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic potential of this simple yet intriguing dipeptide.

Introduction

Dipeptides, the simplest form of peptides, are increasingly recognized as bioactive molecules that can exert specific physiological effects distinct from their constituent amino acids. This compound (Lys-Glu) is one such dipeptide that has garnered attention for its potential roles in immunoregulation, geroprotection, and cellular health. The synthetic analogue of Lys-Glu, Vilon, has been studied primarily in Eastern European research and has shown promise in a variety of preclinical models. This guide will synthesize the available data on Lys-Glu, with a focus on the biological activities of Vilon, and explore the potential for this dipeptide as a therapeutic agent.

Physicochemical Properties and Cellular Transport

This compound is a dipeptide with the molecular formula C₁₁H₂₁N₃O₅ and a molecular weight of 275.30 g/mol . As a peptide, it is transported across cellular membranes by specific transporters.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₁N₃O₅ | [1] |

| Molecular Weight | 275.30 g/mol | [1] |

| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]pentanedioic acid | [1] |

One of the key mechanisms for the cellular uptake of di- and tripeptides is the peptide transporter 1 (PEPT1). Lys-Glu has been shown to interact with this transporter.

Table 2: Interaction of this compound with Peptide Transporter 1 (PEPT1)

| Parameter | Value |

| Kᵢ for PEPT1 | 1.3 mM |

This interaction with PEPT1 suggests that Lys-Glu can be absorbed from the gut and taken up by various cells throughout the body, a critical aspect for its potential systemic effects.

Known Biological Activities of Synthetic this compound (Vilon)

The majority of research on the biological effects of Lys-Glu has been conducted using its synthetic form, Vilon. These studies have unveiled a range of activities, primarily centered on the immune system, aging, and cellular responses.

Immunomodulatory Effects

Vilon has demonstrated the ability to modulate immune responses. A key finding is its capacity to stimulate the expression of the Interleukin-2 (B1167480) (IL-2) gene in lymphocytes[2]. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, which are central to the adaptive immune response.

It is hypothesized that Lys-Glu may act as a regulatory fragment that facilitates the transport of transcription factors into the nucleus, or that it is a structural component of the active centers of these factors necessary for IL-2 gene transcription[2].

Geroprotective and Anti-Tumor Effects

Preclinical studies in mice have suggested that Vilon possesses geroprotective (anti-aging) and anti-tumor properties.

-

Inhibition of Spontaneous Tumors: Administration of Vilon has been shown to inhibit the growth of spontaneous tumors in mice[3].

-

Increased Lifespan: The same studies also reported an increase in the lifespan of the treated mice[3].

The precise mechanisms underlying these effects are not fully understood but may be linked to the immunomodulatory properties of the dipeptide, as the immune system plays a crucial role in tumor surveillance and the aging process.

Effects on Intestinal Function

Vilon has been observed to improve the transport characteristics of the small intestine in aged rats[4]. Specifically, it was found to enhance the passive accumulation of glucose in the distal region and stimulate active glucose accumulation in the medial region of the small intestine[4]. This suggests a potential role for Lys-Glu in maintaining or improving nutrient absorption, particularly in the context of aging.

Potential Mechanisms of Action

While the exact signaling pathways through which Lys-Glu exerts its effects are not well-defined, some potential mechanisms can be inferred from the available data and the known roles of its constituent amino acids.

Interaction with Cellular Transporters

As previously mentioned, the interaction of Lys-Glu with PEPT1 is a likely first step in its mechanism of action, allowing for its entry into cells.

Modulation of Gene Expression

The ability of Lys-Glu to stimulate IL-2 gene expression points towards a mechanism involving the regulation of transcription factors and signaling pathways that control immune responses.

The Endogenous Role of this compound: An Unexplored Frontier

A significant gap in the current scientific literature is the lack of information regarding the endogenous production, regulation, and physiological role of this compound. While it is plausible that this dipeptide is formed in the body through the enzymatic action of peptidases or during protein turnover, this has not been definitively established.

Potential Biosynthesis and Degradation

The biosynthesis of Lys-Glu could theoretically occur through the condensation of L-lysine and L-glutamic acid, a reaction catalyzed by specific ligases. Conversely, its degradation would likely be carried out by dipeptidases, which are abundant in various tissues and in the bloodstream.

Presence in Metabolomic Studies

To date, large-scale metabolomic studies have not consistently identified this compound as a significant endogenous metabolite. While studies have noted alterations in lysine and its catabolites in conditions like cardiac hypertrophy and stroke risk, Lys-Glu itself has not been highlighted as a key biomarker[5][6]. This could be due to its low physiological concentrations, rapid turnover, or limitations in current analytical methodologies.

Experimental Protocols

Detailed experimental protocols for the study of endogenous this compound are scarce due to the limited research in this specific area. However, based on the study of other dipeptides and the synthetic form Vilon, the following general methodologies would be applicable.

Quantification of this compound

-

Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).

-

Sample Preparation:

-

Biological samples (plasma, tissue homogenates) are deproteinized using a suitable method (e.g., precipitation with acetonitrile (B52724) or methanol).

-

The supernatant is collected, dried under nitrogen, and reconstituted in a suitable solvent for HPLC injection.

-

The use of a stable isotope-labeled internal standard (e.g., ¹³C₆,¹⁵N₂-Lys-Glu) is crucial for accurate quantification.

-

-

Chromatographic Separation: A reversed-phase C18 column is typically used with a gradient elution of water and acetonitrile containing a small percentage of formic acid to improve ionization.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for Lys-Glu and its internal standard would need to be optimized.

In Vitro Bioactivity Assays

-

Cell Culture: Relevant cell lines (e.g., lymphocytes for immune studies, cancer cell lines for anti-tumor activity) are cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of Lys-Glu for different time points.

-

Endpoint Analysis:

-

Gene Expression: Quantitative PCR (qPCR) to measure the mRNA levels of target genes (e.g., IL-2).

-

Protein Expression: Western blotting or ELISA to measure the protein levels of target molecules.

-

Cell Proliferation: MTT or similar assays to assess cell viability and proliferation.

-

Apoptosis: Flow cytometry using Annexin V/Propidium Iodide staining.

-

Future Directions and Conclusion

This compound represents a molecule with intriguing therapeutic potential, as suggested by the decades of research on its synthetic counterpart, Vilon. The demonstrated immunomodulatory, geroprotective, and anti-tumor effects in preclinical models warrant further investigation. However, a critical and largely unanswered question is the role of Lys-Glu as an endogenous metabolite.

Future research should focus on:

-

Establishing the Endogenous Presence: Utilizing highly sensitive and specific analytical techniques to definitively identify and quantify Lys-Glu in various biological tissues and fluids.

-

Elucidating Biosynthesis and Degradation Pathways: Identifying the enzymes responsible for the synthesis and breakdown of Lys-Glu in vivo.

-

Defining the Physiological Role: Investigating the function of endogenous Lys-Glu in normal physiology and its potential dysregulation in disease states.

-

Unraveling Signaling Pathways: Delineating the precise molecular mechanisms and signaling cascades through which Lys-Glu exerts its biological effects.

References

- 1. This compound | C11H21N3O5 | CID 7010502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Effect of peptide Lys-Glu on interleukin-2 gene expression in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A synthetic dipeptide vilon (L-Lys-L-Glu) inhibits growth of spontaneous tumors and increases life span of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of Vilon and Epithalon on glucose and glycine absorption in various regions of small intestine in aged rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Abnormalities in lysine degradation are involved in early cardiomyocyte hypertrophy development in pressure-overloaded rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A metabolomic study on high-risk stroke patients determines low levels of serum lysine metabolites: a retrospective cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]

The Mechanism of Action of Lysylglutamic Acid: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lysylglutamic acid (Lys-Glu), a dipeptide also known as Vilon, has been the subject of research for its notable bioregulatory properties, particularly in the realms of immunology and gerontology. This document provides a comprehensive overview of the current understanding of its mechanism of action. The primary activities of Lys-Glu appear to be centered on immunomodulation and antitumor effects, which are hypothesized to stem from its ability to influence gene expression at a fundamental level. Unlike classical receptor-agonist interactions, Lys-Glu is proposed to function intracellularly, potentially acting as a signaling molecule or a component of nuclear transport machinery. This guide synthesizes the available data on its biological effects, proposed mechanisms, and the experimental basis for these observations. It is important to note that while the biological outcomes of Lys-Glu treatment have been documented, detailed quantitative data and specific experimental protocols from the foundational studies are not extensively available in publicly accessible literature.

Core Biological Activities of this compound (Vilon)

The biological effects of this compound are primarily categorized into two main areas: immunomodulation and antitumor/geroprotective activities.

Immunomodulatory Effects

The most well-documented immunological effect of Lys-Glu is its ability to stimulate the expression of the Interleukin-2 (B1167480) (IL-2) gene in lymphocytes. IL-2 is a critical cytokine for the proliferation and differentiation of T-cells, which are essential for cell-mediated immunity.

-

Stimulation of Interleukin-2 (IL-2) Gene Expression: In vitro studies have shown that Lys-Glu stimulates the synthesis of IL-2 mRNA in mouse spleen lymphocytes. This effect is reported to be dependent on both the concentration of the dipeptide and the duration of the treatment[1][2][3][4]. This upregulation of IL-2 suggests that Lys-Glu can enhance the adaptive immune response.

Antitumor and Geroprotective Effects

Lys-Glu has been investigated for its potential to inhibit tumor growth and extend lifespan in animal models. These two effects are thought to be interconnected, with the immunomodulatory properties of the dipeptide playing a significant role in its antitumor and anti-aging capabilities.

-

Inhibition of Tumor Growth: Lys-Glu has demonstrated antitumor activity in various experimental settings. It has been shown to inhibit the growth of spontaneous tumors and increase the lifespan of mice[5][6]. In a study on chemically induced urinary bladder tumors in rats, treatment with Vilon resulted in a notable decrease in tumor incidence. Furthermore, it has exhibited a dose-dependent inhibition of proliferation in several human tumor cell lines in vitro and has been effective against mouse hepatoma in vivo[7].

-

Geroprotective Properties: The ability of Lys-Glu to modulate the immune system and inhibit carcinogenesis is believed to contribute to its geroprotective, or anti-aging, effects[6]. By potentially enhancing immune surveillance, Lys-Glu may help the organism to more effectively eliminate senescent or cancerous cells, thereby promoting longevity.

Proposed Mechanism of Action

The precise molecular mechanism of this compound has not been fully elucidated. However, based on its observed effects on gene expression, a primary hypothesis has been formulated.

Intracellular Action and Gene Regulation

It is hypothesized that Lys-Glu does not act on a specific cell surface receptor but rather exerts its effects intracellularly. The proposed mechanism centers on its role in facilitating the process of gene transcription.

-

Nuclear Transport and Transcription Factor Activity: One leading hypothesis suggests that Lys-Glu may function as a regulatory fragment that promotes the transport of trans-acting factors (transcription factors) into the nucleus[1]. An alternative but related hypothesis is that Lys-Glu could be a structural component of the active centers of these transcription factors, which are essential for the activation of gene transcription, such as that of the IL-2 gene[1].

Due to the presence of a positively charged lysine (B10760008) residue, it is plausible that Lys-Glu enters the cell via endocytosis, a common uptake mechanism for cationic peptides. Once inside the cell, it could interact with components of the nuclear import machinery or directly with transcription factors to facilitate their translocation and subsequent binding to DNA.

Signaling Pathways and Experimental Workflows

Hypothesized Signaling Pathway for Immunomodulation

The following diagram illustrates the proposed intracellular mechanism of action for Lys-Glu in stimulating IL-2 gene expression.

Caption: Hypothesized intracellular signaling pathway of this compound in lymphocytes.

General Experimental Workflow for In Vitro Studies

The following diagram outlines a general workflow for investigating the effects of Lys-Glu on gene expression in cell culture, based on the descriptions in the available literature.

Caption: General experimental workflow for in vitro analysis of Lys-Glu effects.

Quantitative Data Summary

Experimental Protocols

Similar to the quantitative data, detailed experimental protocols are not fully available in the reviewed literature. The following are generalized descriptions of methodologies inferred from the abstracts.

In Vitro IL-2 Gene Expression Assay

-

Cell Model: Mouse spleen lymphocytes from inbred strains (e.g., CBA mice) are typically used[1].

-

Treatment: Cells are incubated in vitro with Lys-Glu at various concentrations and for different durations.

-

Analysis: The expression of the Interleukin-2 gene is measured, likely through the quantification of its mRNA product. Standard molecular biology techniques such as reverse transcription-polymerase chain reaction (RT-PCR) or Northern blotting would be appropriate for this analysis.

In Vivo Antitumor and Lifespan Studies

-

Animal Models: Inbred mouse strains (e.g., CBA mice) are used to study effects on spontaneous tumors and lifespan[5][8]. Rat models have been used for studies of chemically induced tumors[9].

-

Dosing Regimen: Lys-Glu (Vilon) is administered to the animals, often starting at a specific age. The dosage and frequency of administration would be key variables. For example, in one study, a single dose of 0.1 µ g/animal was given subcutaneously for five consecutive days each month[8].

-

Endpoints: The primary outcomes measured are the incidence and growth of tumors, as well as the mean and maximum lifespan of the animals compared to a control group receiving a placebo (e.g., saline)[8].

Conclusion and Future Directions

This compound (Vilon) is a dipeptide with demonstrated immunomodulatory and geroprotective properties. The prevailing hypothesis for its mechanism of action involves an intracellular role in the regulation of gene expression, potentially by facilitating the nuclear transport of transcription factors. While its biological effects are promising, a deeper understanding of its molecular interactions is needed. Future research should focus on:

-

Identifying Intracellular Binding Partners: Elucidating the specific proteins and transcription factors that Lys-Glu interacts with is crucial.

-

Characterizing the Cellular Uptake Mechanism: Detailed studies are needed to confirm the mechanism by which Lys-Glu enters cells.

-

Full Dose-Response and Time-Course Studies: The publication of detailed quantitative data from in vitro and in vivo studies would be invaluable for the scientific community.

-

Investigation of a Wider Range of Gene Targets: Beyond IL-2, it would be beneficial to understand the broader impact of Lys-Glu on the transcriptome of different cell types.

A more complete understanding of the mechanism of action of this compound will be essential for the potential development of this dipeptide as a therapeutic agent.

References

- 1. Effect of peptide Lys-Glu on interleukin-2 gene expression in lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khavinson.info [khavinson.info]

- 3. In vitro effect of short peptides on expression of interleukin-2 gene in splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of peptide Lys-Glu on interleukin-2 gene expression in lymphocytes | springermedicine.com [springermedicine.com]

- 5. A synthetic dipeptide vilon (L-Lys-L-Glu) inhibits growth of spontaneous tumors and increases life span of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Effect of synthetic thymic and pineal peptides on biomarkers of ageing, survival and spontaneous tumour incidence in female CBA mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peptide.shop [peptide.shop]

Lysyl-Glutamic Acid in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl-glutamic acid (Lys-Glu), a dipeptide composed of the essential amino acid lysine (B10760008) and the non-essential amino acid glutamic acid, is emerging as a molecule of interest in various biological contexts. While its role as a fundamental building block in peptide synthesis is well-established, its direct involvement in cellular signaling and regulatory processes is an area of active investigation. This technical guide provides a comprehensive overview of the current understanding of lysyl-glutamic acid, focusing on its synthesis, potential cellular functions, and the experimental methodologies used for its study. Due to the limited direct research on the dipeptide's signaling roles, this guide also extrapolates potential functions based on the known activities of its constituent amino acids and related compounds, offering a framework for future research.

Introduction

The dipeptide lysyl-glutamic acid (Lys-Glu) is a simple yet intriguing molecule with potential biological activities that are beginning to be explored. Traditionally, it has been utilized as a versatile intermediate in solid-phase peptide synthesis for the creation of more complex peptide drugs, such as GLP-1 analogs like Liraglutide.[1][2][3] However, the individual and combined properties of lysine and glutamic acid suggest that the dipeptide itself may possess unique functions within cellular systems. Lysine, an essential amino acid, is crucial for protein structure and function, and its post-translational modifications are key in epigenetic regulation.[4] Glutamic acid is a major excitatory neurotransmitter and a central molecule in cellular metabolism.[5] The combination of these two amino acids into a single dipeptide raises questions about its potential to interact with cellular machinery and influence signaling pathways.

Recent, albeit limited, evidence suggests that lysine-glutamate may exhibit antitumor activity.[6] Furthermore, the presence of a glutamic acid residue in proximity to a lysine residue in a peptide sequence has been shown to significantly inhibit the activity of lysyl oxidase, an enzyme critical for extracellular matrix remodeling.[7] These findings hint at a more direct role for Lys-Glu in cellular processes than previously appreciated.

This guide will delve into the knowns and logical extrapolations regarding lysyl-glutamic acid, providing researchers with a foundational understanding of its chemistry, potential biological roles, and the experimental tools necessary to investigate its function.

Synthesis of Lysyl-Glutamic Acid

The chemical synthesis of lysyl-glutamic acid dipeptides and their derivatives is primarily achieved through standard peptide coupling techniques, often in the context of solid-phase peptide synthesis (SPPS).[1][8]

General Principle of Synthesis

The synthesis involves the formation of a peptide bond between the carboxyl group of one amino acid and the amino group of another. To ensure specific bond formation and prevent unwanted side reactions, protecting groups are used for the reactive side chains and the N- and C-termini that are not involved in the peptide bond formation.

Example Synthetic Protocol (Solution-Phase)

A common approach involves the coupling of a protected glutamic acid derivative with a protected lysine derivative in the presence of a coupling agent.

Materials:

-

(S)-5-benzyl 1-tert-butyl 2-amino-pentanedioate hydrochloride (Protected Glutamic Acid)

-

(S)-allyl 6-amino-2-(((9H-fluoren-9-yl)methoxy)carbonylamino)-6-aminohexanoate (Protected Lysine)

-

1,1'-Carbonyldiimidazole (CDI) (Coupling Agent)

-

Triethylamine (Organic Base)

-

Dichloromethane (DCM) (Solvent)

-

Diethyl ether (for crystallization)

Procedure:

-

The protected glutamic acid derivative is activated with CDI in dichloromethane.

-

The protected lysine derivative is added to the reaction mixture in the presence of triethylamine.

-

The reaction is stirred at room temperature to allow for the formation of the dipeptide.

-

The solvent is evaporated, and the resulting dipeptide is purified by crystallization from diethyl ether.[8]

-

Subsequent deprotection steps are required to remove the protecting groups and yield the final lysyl-glutamic acid dipeptide.

Potential Roles in Cellular Processes

Direct evidence for the role of free lysyl-glutamic acid as a signaling molecule is currently scarce. However, based on the known functions of its constituent amino acids and preliminary findings, several potential roles can be hypothesized.

Modulation of Enzyme Activity

One of the most direct pieces of evidence for the biological activity of the Lys-Glu motif comes from studies on lysyl oxidase (LOX). LOX is a copper-dependent enzyme that catalyzes the cross-linking of collagen and elastin (B1584352) in the extracellular matrix.[7] Research has shown that the presence of a glutamic acid residue near a lysine residue in a peptide substrate can significantly inhibit the oxidative activity of LOX.[7] This suggests that free lysyl-glutamic acid could potentially act as a competitive inhibitor of LOX, thereby influencing extracellular matrix remodeling.

Antitumor Activity

There is a report suggesting that lysine-glutamate possesses antitumor activity.[6] The underlying mechanism is not yet elucidated. It could be hypothesized that the dipeptide may be selectively taken up by cancer cells and interfere with their metabolism. Both lysine and glutamic acid are important for cancer cell proliferation. For instance, some cancer cells are highly dependent on extracellular glutamine, which is a precursor to glutamic acid. Disrupting the balance of these amino acids could be a potential mechanism of action.

Neurotransmitter Precursor/Modulator

Given that glutamic acid is the primary excitatory neurotransmitter in the central nervous system, it is plausible that lysyl-glutamic acid could be transported into neuronal cells and subsequently cleaved to release glutamic acid, thereby influencing neuronal activity. Alternatively, the dipeptide itself might interact with glutamate (B1630785) receptors or transporters, although this has not yet been demonstrated experimentally.

Quantitative Data

The available quantitative data on the direct effects of lysyl-glutamic acid is limited. The most relevant data comes from the study of lysyl oxidase inhibition.

| Enzyme | Substrate/Inhibitor | Kinetic Parameter | Value | Fold Change vs. Control |

| Lysyl Oxidase | Ala-Ala-Lys-Ala-Ala (Control) | Km | - | 1 |

| Lysyl Oxidase | Ala-Ala-Lys-Glu -Ala-Ala | Km | - | 9.3 |

Table 1: Effect of a Glutamic Acid Residue on the Michaelis-Menten Constant (Km) of Lysyl Oxidase for a Lysine-Containing Peptide Substrate. Data is qualitative in the provided source, indicating a 9.3-fold increase in Km, signifying weaker substrate binding and inhibition.[7]

Signaling Pathways and Experimental Workflows

Hypothetical Signaling Pathway: Antitumor Effect